Methyl 3-[(4-carbamoylphenyl)carbamoyl]-5-nitrobenzoate
Description
Properties
IUPAC Name |
methyl 3-[(4-carbamoylphenyl)carbamoyl]-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O6/c1-25-16(22)11-6-10(7-13(8-11)19(23)24)15(21)18-12-4-2-9(3-5-12)14(17)20/h2-8H,1H3,(H2,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONYVXWRBZWWTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-carbamoylphenyl)carbamoyl]-5-nitrobenzoate typically involves a multi-step process:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce the nitro group at the 5-position.
Carbamoylation: The nitro-substituted methyl benzoate is then subjected to carbamoylation using 4-aminobenzamide under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-carbamoylphenyl)carbamoyl]-5-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.
Major Products
Reduction: The major product is the corresponding amino derivative.
Substitution: The major product is the carboxylic acid derivative.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H13N3O6
- CAS Number : 349084-51-1
- IUPAC Name : Methyl 3-[(4-carbamoylphenyl)carbamoyl]-5-nitrobenzoate
This compound features a nitro group, carbamoyl groups, and a benzoate structure, which contribute to its biological activity.
Cholinesterase Inhibition
One of the primary applications of this compound is its role as an inhibitor of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Cholinesterases are critical enzymes in the nervous system that break down neurotransmitters.
Case Studies on Cholinesterase Inhibition
- Inhibition Potency : Recent studies have shown that derivatives of this compound exhibit significant inhibitory activity against BChE, with some compounds demonstrating IC50 values lower than those of established drugs like rivastigmine. For instance, certain derivatives achieved IC50 values as low as 1.60 µM for BChE inhibition, indicating a potent effect compared to traditional inhibitors .
| Compound | Enzyme Target | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | AChE | >500 | |
| This compound | BChE | 1.60 | |
| Rivastigmine | AChE | 501 | |
| Rivastigmine | BChE | 19.95 |
This table illustrates the comparative efficacy of this compound against cholinesterases.
Potential Therapeutic Applications
The inhibition of cholinesterases has implications for treating neurodegenerative diseases such as Alzheimer's disease. By preventing the breakdown of acetylcholine, these inhibitors can enhance cholinergic neurotransmission, potentially improving cognitive function in affected individuals.
Research Findings
Studies have indicated that compounds structurally similar to this compound show promise in enhancing memory and cognitive functions in animal models . The selectivity index (SI) for some derivatives indicates a favorable profile for therapeutic use, suggesting lower toxicity compared to existing treatments .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step chemical reactions that enhance its biological activity. Research into SAR has shown that modifications to the carbamoyl groups can significantly affect the inhibitory potency against cholinesterases.
Key Findings in SAR Studies
- Modifications to the aromatic rings and carbamate groups have been correlated with increased enzyme inhibition.
- Certain substitutions lead to improved selectivity for BChE over AChE, which is beneficial for targeting specific neurodegenerative conditions without affecting other neurotransmitter systems .
Mechanism of Action
The mechanism of action of Methyl 3-[(4-carbamoylphenyl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamoyl groups can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The compound’s key differentiator is the dual carbamoyl groups, which influence solubility, binding affinity, and metabolic stability. Below is a comparative analysis with analogs (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Carbamoyl vs. Chloro/Butyl Groups: The carbamoyl groups in the target compound enable hydrogen bonding, critical for protein-ligand interactions, as highlighted by Glide XP scoring metrics (RMSD 1.73 kcal/mol for well-docked ligands) .
- Hydroxymethyl Derivative: The hydroxymethyl group in C9H9NO5 increases polarity, favoring aqueous solubility but limiting membrane permeability compared to the carbamoyl-based compound .
Biological Activity
Methyl 3-[(4-carbamoylphenyl)carbamoyl]-5-nitrobenzoate is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of diverse research findings.
- Molecular Formula : C16H13N3O6
- Molecular Weight : 343.29 g/mol
- CAS Number : [Not specified in the sources]
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Cholinesterase Inhibition : This compound has shown potential as an acetylcholinesterase (AChE) inhibitor. A study reported that derivatives similar to this compound exhibited IC50 values ranging from 1.60 to 311.0 µM against AChE and butyrylcholinesterase (BChE), indicating its capacity to enhance cholinergic signaling by preventing the breakdown of acetylcholine .
- Anticancer Activity : Nitrobenzoate derivatives, including this compound, have been investigated for their anticancer properties. They have been reported to inhibit tumor cell proliferation and angiogenesis, potentially through mechanisms involving the modulation of vascular endothelial growth factor (VEGF) pathways and tubulin polymerization .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound and similar compounds:
| Biological Activity | IC50 Values (µM) | Reference |
|---|---|---|
| AChE Inhibition | 36.05 | |
| BChE Inhibition | 1.60 - 311.0 | |
| Anticancer Activity | Not quantified | |
| Angiogenesis Inhibition | Not quantified |
Cholinesterase Inhibition
In a comparative study, this compound was evaluated alongside established AChE inhibitors such as rivastigmine and galantamine. The results indicated that certain derivatives exhibited stronger inhibition than rivastigmine, suggesting a promising avenue for developing new treatments for Alzheimer's disease and other cholinergic dysfunctions .
Anticancer Mechanisms
Research has demonstrated that nitrobenzoate derivatives can suppress metastatic activity in cancer models. For instance, a study involving zebrafish models showed that these compounds could impair vascular development, which is crucial for tumor growth and metastasis . The ability to inhibit tubulin polymerization also suggests a mechanism for disrupting cancer cell division.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
